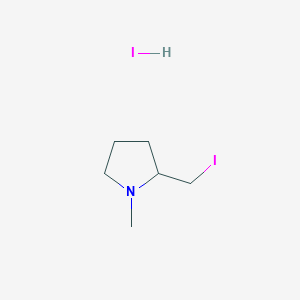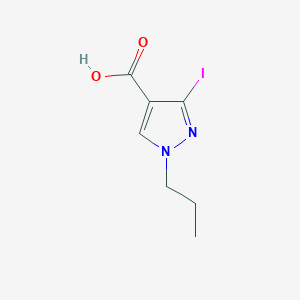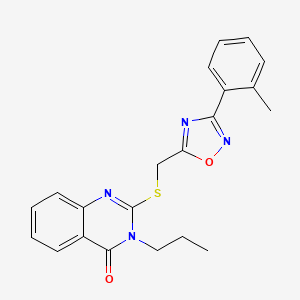
3-propyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of quinazolinone . Quinazolinone and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .
Molecular Structure Analysis
The molecular formula of this compound is C21H20N4O2S. It’s a complex structure that includes a quinazolinone core, which is a fused heterocyclic system .Physical And Chemical Properties Analysis
The molecular weight of this compound is 392.48. Other physical and chemical properties are not available in the retrieved information.科学的研究の応用
Cytotoxicity
Quinazolinone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For example, certain quinazolinone-1,3,4-oxadiazole derivatives demonstrated remarkable cytotoxic activity against HeLa cell lines. The introduction of a propyl moiety into the quinazolinone ring significantly improved cytotoxic activity, suggesting these compounds' potential in cancer treatment research (Hassanzadeh et al., 2019).
Antimicrobial Activity
Several quinazolinone derivatives have been synthesized and screened for antibacterial and antifungal activities. These compounds showed varied levels of efficacy against organisms such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, Aspergillus niger, and Fusarium oxysporum. The presence of a styryl moiety at the quinazolinone ring marginally increased biological activity, indicating their use in developing new antimicrobial agents (Gupta et al., 2008).
Anti-inflammatory Activity
Quinazolinone derivatives have been evaluated for their anti-inflammatory activities. Compounds synthesized in this category have shown varying degrees of inhibition of oedema, with some demonstrating activity comparable to standard drugs. This suggests quinazolinone derivatives' potential in developing new anti-inflammatory treatments (Kumar & Rajput, 2009).
H1-antihistaminic Agents
Novel quinazolinone derivatives have been explored as potential H1-antihistaminic agents. Certain compounds tested for in vivo H1-antihistaminic activity showed significant protection against histamine-induced bronchospasm in guinea pigs, with minimal sedative effects compared to chlorpheniramine maleate. This research indicates the possibility of developing new classes of H1-antihistaminic agents from quinazolinone derivatives (Alagarsamy & Parthiban, 2013).
Corrosion Inhibition
Quinazolinone derivatives have also been studied for their corrosion inhibition properties for mild steel in acidic media. These compounds, through electrochemical methods and surface analysis, have shown to act via chemical adsorption on the metallic surface, forming a protective layer and significantly reducing corrosion rates. This suggests their potential application as corrosion inhibitors in industrial settings (Errahmany et al., 2020).
将来の方向性
Quinazolinone and its derivatives have shown promise in medicinal chemistry due to their diverse biological activities . Future research could focus on investigating this compound for potential therapeutic applications, as well as exploring its synthesis, chemical reactions, mechanism of action, and safety profile in more detail.
特性
IUPAC Name |
2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-3-12-25-20(26)16-10-6-7-11-17(16)22-21(25)28-13-18-23-19(24-27-18)15-9-5-4-8-14(15)2/h4-11H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMZPGLRQSRCNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-propyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

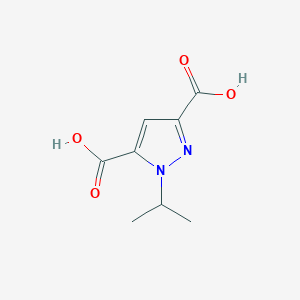
![{6-Methyl-6-azaspiro[3.5]nonan-7-yl}methanamine dihydrochloride](/img/structure/B2798496.png)



![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide](/img/structure/B2798503.png)
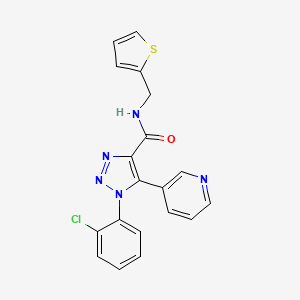
![N-(3-(5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2798506.png)
![N-(4-{1-[(allylamino)carbonyl]cyclobutyl}phenyl)-3-methylbenzamide](/img/structure/B2798508.png)
![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2798510.png)
![2-{5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2798512.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(phenylsulfanyl)pyrimidine](/img/structure/B2798513.png)
